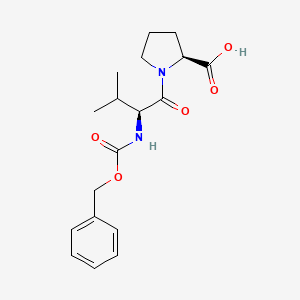

Z-Val-pro-OH

CAS No.: 53331-43-4

Cat. No.: VC4965447

Molecular Formula: C18H24N2O5

Molecular Weight: 348.399

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53331-43-4 |

|---|---|

| Molecular Formula | C18H24N2O5 |

| Molecular Weight | 348.399 |

| IUPAC Name | (2S)-1-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C18H24N2O5/c1-12(2)15(16(21)20-10-6-9-14(20)17(22)23)19-18(24)25-11-13-7-4-3-5-8-13/h3-5,7-8,12,14-15H,6,9-11H2,1-2H3,(H,19,24)(H,22,23)/t14-,15-/m0/s1 |

| Standard InChI Key | GPECCBYSVGSBBG-GJZGRUSLSA-N |

| SMILES | CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Introduction

Synthetic Routes

The synthesis of Z-Val-pro-OH typically involves the following steps:

-

Protection of Amino Acids: The benzyloxycarbonyl (Z) group is commonly used to protect the amino group during peptide synthesis.

-

Coupling Reactions: Valine and proline are coupled using reagents like carbodiimides (e.g., DCC or EDC) in the presence of catalysts such as HOBt or Oxyma.

Industrial Production

-

Large-scale production employs automated peptide synthesizers.

-

High-performance liquid chromatography (HPLC) is used for purification to ensure high purity.

Types of Reactions

Z-Val-pro-OH participates in:

-

Oxidation: Produces carboxylic acids under conditions with potassium permanganate or hydrogen peroxide.

-

Reduction: Converts to alcohols using reducing agents like lithium aluminum hydride.

-

Substitution: Functional group replacement using halogens and catalysts.

Mechanism of Action in Peptide Synthesis

This compound acts as a building block in peptide synthesis:

-

The Z group stabilizes the amino acid during coupling reactions.

-

Peptide bonds are formed by activating carboxyl groups and reacting with amino groups.

Chemistry

Z-Val-pro-OH is a key reagent in:

-

Solid-phase peptide synthesis (SPPS).

-

Development of stable peptide bonds for complex molecules.

Biology

It is used to study:

-

Protein-protein interactions.

-

Enzyme mechanisms, particularly in protease research.

Medicine

Potential therapeutic applications include:

-

Drug development targeting apoptosis pathways.

Industry

Employed in the production of pharmaceuticals and fine chemicals.

Mechanisms

Z-Val-pro-OH exhibits biological activity by interacting with proteins involved in apoptosis:

-

Binds to inhibitor of apoptosis proteins (IAPs), such as XIAP.

-

Enhances ubiquitination, leading to proteasomal degradation and apoptosis induction.

Case Studies

Table: Biological Activity Overview

| Activity | Mechanism | Target | Effect |

|---|---|---|---|

| Apoptosis Induction | Binding to IAPs | XIAP BIR3 domain | Increased caspase activity |

| Antiproliferative Effects | Disruption of survival signals | Cancer cell lines | Reduced proliferation |

| Antimicrobial Activity | Inhibition of bacterial growth | Gram-negative bacteria | Moderate efficacy |

Comparative Analysis with Similar Compounds

| Compound | Application | Unique Features |

|---|---|---|

| Z-Pro-OH | Peptide synthesis | Simpler structure but less versatile than Z-Val-pro-OH |

| Z-Phe-Val-Pro-NH₂ | Enzyme mechanism studies | Tripeptide structure for specific enzymatic studies |

| Oxyma | Peptide synthesis additive | Enhances coupling efficiency but not a building block |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume